Lithium silicate

Overview

Description

Lithium silicate refers to a family of inorganic compounds, the most common members are lithium orthosilicate (Li4SiO4) and lithium metasilicate (Li2SiO3). Lithium orthosilicate is used as a carbon dioxide scrubber and lithium metasilicate is used in calibrating thermocouples . Lithium silicates are ceramic materials known for their high CO2 adsorption capacity and excellent cyclic stability at high temperatures .

Synthesis Analysis

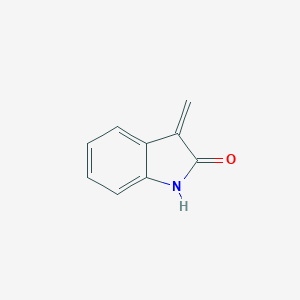

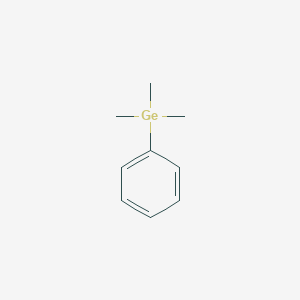

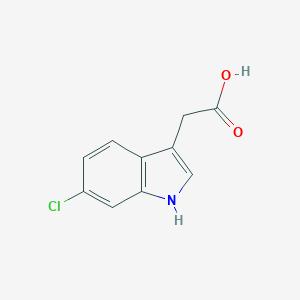

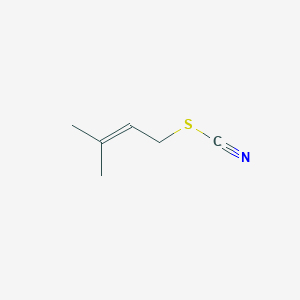

Lithium silicates can be synthesized from organosilicone precursors for CO2 adsorption. Different types of organosilicone precursors such as methyltrimethoxysilane, triethoxyphenylsilane, polyoligomericsilsesquioxane, and polydimethylsiloxane can be used as the silica precursor for the synthesis of lithium silicates . Another method involves a non-stoichiometric hydrothermal reaction using Li2CO3 and H2SiO3 as raw materials .Molecular Structure Analysis

Lithium silicates were characterized for their structure and morphological features using X-ray diffraction, Fourier transform infrared spectroscopy, scanning electron micrography, energy-dispersive X-ray spectrometry, particle size, and surface area analyzers . The microstructure of lithium silicate was clarified through the thorough analysis of short-range order (SRO) and intermediate range order (IRO) .Chemical Reactions Analysis

The CO2 adsorption/desorption studies using thermogravimetry showed that lithium silicates synthesized from the silica precursor, methyltrimethoxysilane, retained a cyclic adsorption capacity of 31% for 10 cycles . The dissolution of lithium silicate minerals by bacteria is a combination of bacterial adsorption, organic acid corrosion, and complexation of small molecular organic acids and macromolecular polymers with metal ions .Physical And Chemical Properties Analysis

Lithium silicates are high ratio, low viscosity solutions. Compared to potassium- and sodium silicates, lithium silicates are less soluble when dried .Scientific Research Applications

-

Dental Applications

- Field : Dentistry

- Application : Lithium silicate-based ceramics, particularly lithium disilicate, are widely used in dentistry for the fabrication of dental restorations such as crowns, bridges, and veneers . They offer high mechanical resistance, excellent aesthetic properties, and high biocompatibility .

- Methods : The ceramics are typically fabricated using computer-aided design/computer-aided manufacturing (CAD/CAM) technologies . The materials are milled into the desired shape and then crystallized in a furnace to achieve the final product .

- Results : These materials have been found to provide durable and aesthetically pleasing dental restorations, with good patient satisfaction .

-

CO2 Adsorption

- Field : Environmental Science

- Application : Lithium silicates are known for their high CO2 adsorption capacity and excellent cyclic stability at high temperatures .

- Methods : Lithium silicates are synthesized from different types of organosilicone precursors for CO2 adsorption . The CO2 adsorption/desorption studies are usually conducted using thermogravimetry .

- Results : Lithium silicates synthesized from the silica precursor, methyltrimethoxysilane, retained a cyclic adsorption capacity of 31% for 10 cycles .

-

Lithium-Ion Batteries

- Field : Energy Storage

- Application : Lithium silicates have significant potential in lithium-ion batteries .

- Methods : Lithium silicates are synthesized and used as anode materials in lithium-ion batteries .

- Results : Lithium silicates with high Li-ion diffusivity facilitate fast charge/discharge capability, high utilization of active materials, and low polarization/overpotential .

-

Ionic Conductors

- Field : Material Science

- Application : Lithium silicates are potential materials for ionic conductors .

- Methods : The ionic conductivity of lithium silicates is studied using various experimental techniques .

- Results : Lithium silicates with high Li-ion diffusivity are found to be good ionic conductors .

-

Optical Waveguides and Sensors

- Field : Optics

- Application : Lithium silicates have potential applications in optical waveguides and sensors .

- Methods : Lithium silicate nanocrystals are synthesized and their optical properties are studied .

- Results : The as-synthesized lithium silicate nanocrystals exhibit high intensity visible photoluminescence .

-

D-T Fusion Reactor Blankets

- Field : Nuclear Fusion

- Application : Lithium silicates are considered promising tritium breeding-materials for D-T fusion reactor blankets .

- Methods : Lithium silicates are synthesized using the solid-state reaction method .

- Results : Lithium silicates, Li4SiO4 and Li2SiO3, are recommended by many ITER research teams as the first selection for the solid tritium breeder .

-

Electrical Properties of Lithium Silicate-Based Glasses

- Field : Materials Science

- Application : Lithium silicate-based glasses and their glass-ceramics have noteworthy electrical properties .

- Methods : The electrical characteristics of lithium silicate glasses and glass-ceramics having variable concentrations of TiO2 are tested to explore their electronic hopping process .

- Results : While the matching-sintered glass-ceramic exhibits like an insulator with interfacial polarization that significantly lowers the density number of free ions, bulk glass nevertheless demonstrate high conductivity .

-

Concrete Surface Treatment

- Field : Construction

- Application : Lithium silicates are preferred to sodium- and potassium silicates in applications such as concrete surface treatment .

- Methods : Lithium silicate is applied to the surface of the concrete to increase its strength and durability .

- Results : The application of lithium silicate results in a stronger and more durable concrete surface .

-

Specialty Paints and Coatings

- Field : Paint Industry

- Application : Lithium silicates are used in specialty paints and coatings .

- Methods : Lithium silicate is mixed with paint or coating materials to enhance their properties .

- Results : The addition of lithium silicate results in paints and coatings with improved durability and performance .

-

Refractory, Ceramic and Glazes

- Field : Ceramics

- Application : Lithium silicates are used in refractory, ceramic and glazes .

- Methods : Lithium silicate is added to ceramic and glaze materials to enhance their properties .

- Results : The addition of lithium silicate results in ceramics and glazes with improved durability and performance .

-

Pharmaceutical Applications

- Field : Pharmaceuticals

- Application : Lithium silicates have applications in the pharmaceutical industry .

- Methods : The specific methods of application in pharmaceuticals would require a more in-depth review of the scientific literature .

- Results : The specific results or outcomes obtained would require a more in-depth review of the scientific literature .

-

High-Performance Silicon Anodes in Lithium-Ion Batteries

- Field : Energy Storage

- Application : Lithium silicates are used to overcome challenges and enhance the performance of silicon anodes in lithium-ion batteries .

- Methods : Strategies such as structural engineering, forming a stable SEI, and advanced prelithiation methods are used .

- Results : These strategies have shown promise in enhancing the performance, scalability, and commercial feasibility of silicon anodes .

-

Anode Materials for Li-Ion and Li Metal Batteries

- Field : Energy Storage

- Application : Lithium silicates are used in anode materials for Li-Ion and Li Metal batteries .

- Methods : Lithium silicates are formed in situ during the formation cycle of silicon monoxide anode .

- Results : Lithium silicates manage anode swelling and avoid undesired interfacial interactions, contributing to the successful commercialization of silicon monoxide anode materials .

-

Fabrication of Glass, Ceramics, Pharmaceuticals, and Batteries for Electric Cars

- Field : Various including Glass Manufacturing, Ceramics, Pharmaceuticals, and Electric Vehicles

- Application : Lithium is a vital raw material used for a wide range of applications .

- Methods : The specific methods of application would require a more in-depth review of the scientific literature .

- Results : The specific results or outcomes obtained would require a more in-depth review of the scientific literature .

-

Dental Restorations

- Field : Dentistry

- Application : Lithium disilicate, a type of lithium silicate, is very commonly used for highly aesthetic cases in dental restorations .

- Methods : The specific methods of application would require a more in-depth review of the scientific literature .

- Results : Lithium disilicate has proven to be a very durable material and can be used in a variety of clinical situations .

Safety And Hazards

Future Directions

Lithium silicates have been utilized in the design of advanced silicon and lithium metal anodes, showing significant promise in the past few years . Lithium silicates formed in situ during the formation cycle of silicon monoxide anode not only manage anode swelling but also avoid undesired interfacial interactions, contributing to the successful commercialization of silicon monoxide anode materials .

properties

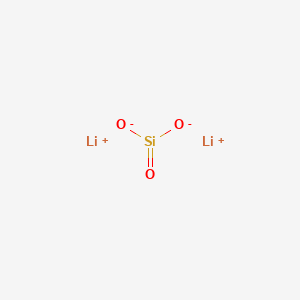

IUPAC Name |

dilithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZHGORSDKKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Si](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SiO3, Li2O3Si | |

| Record name | lithium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_metasilicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904264 | |

| Record name | Lithium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Silicic acid, lithium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium silicate | |

CAS RN |

10102-24-6, 12627-14-4, 63985-45-5 | |

| Record name | Lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063985455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, lithium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dilithium metasilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDO50LGBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)